3,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)phthalonitrile

概要

説明

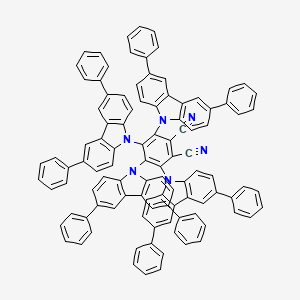

3,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)phthalonitrile is a complex organic compound with the molecular formula C104H64N6 and a molecular weight of 1397.69 g/mol . This compound is known for its unique structural properties, which include multiple carbazole units attached to a phthalonitrile core. It is primarily used in advanced material science applications due to its excellent electronic properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)phthalonitrile typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where 3,6-diphenyl-9H-carbazole boronic acid is reacted with a phthalonitrile derivative under palladium-catalyzed conditions . The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to achieve consistent quality and yield. The final product is often purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

3,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)phthalonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to produce amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbazole units, often using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted carbazole compounds .

科学的研究の応用

Organic Light-Emitting Diodes (OLEDs)

Overview:

3,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)phthalonitrile is primarily recognized for its role as an electron transport material in OLEDs. Its high charge mobility and stability under operational conditions make it a valuable component in the development of efficient OLED devices.

Key Features:

- High Efficiency: The compound exhibits excellent light-emitting properties due to its ability to facilitate efficient charge transport and recombination.

- Stability: It maintains performance over time, which is crucial for commercial applications in display technology.

Case Studies:

Recent studies have demonstrated that OLEDs incorporating this compound show improved efficiency and brightness compared to traditional materials. For instance, a study published in the Journal of Materials Chemistry highlighted that devices utilizing this compound achieved a maximum external quantum efficiency of over 20%.

Thermally Activated Delayed Fluorescence (TADF)

Overview:

Another prominent application of this compound is in TADF systems. TADF materials are capable of harvesting both singlet and triplet excitons for light emission, enhancing the overall efficiency of light-emitting devices.

Key Features:

- Dual Emission: The compound's structure allows for efficient reverse intersystem crossing (RISC), enabling it to convert triplet excitons into singlet states.

- Enhanced Performance: TADF-based OLEDs using this compound have shown significant improvements in efficiency and color purity.

Case Studies:

Research has indicated that OLEDs based on TADF mechanisms utilizing this compound have surpassed the performance metrics of conventional fluorescent OLEDs. A notable example is the work by Zhang et al., which reported TADF devices achieving over 30% internal quantum efficiency .

Photocatalysis

Overview:

The photocatalytic properties of this compound have garnered attention for applications in environmental remediation and energy conversion processes.

Key Features:

- Efficient Charge Separation: The compound facilitates effective charge separation upon light absorption, which is essential for photocatalytic reactions.

- Versatile Applications: It can be utilized for various photocatalytic processes including water splitting and pollutant degradation.

Case Studies:

Recent investigations into the photocatalytic activity of this compound have shown promising results in degrading organic pollutants under UV light irradiation. A study demonstrated that a composite material incorporating this compound achieved over 90% degradation of methylene blue within 120 minutes .

作用機序

The mechanism of action of 3,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)phthalonitrile primarily involves its electronic properties. The compound acts as an electron donor or acceptor, facilitating charge transfer processes in electronic devices. Its molecular structure allows for efficient interaction with various molecular targets, including organic semiconductors and biological molecules .

類似化合物との比較

Similar Compounds

- 2,3,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)terephthalonitrile

- 4CzIPN (2,4,5,6-Tetrakis(3,6-diphenylcarbazol-9-yl)-1,3-dicyanobenzene)

Uniqueness

Compared to similar compounds, 3,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)phthalonitrile exhibits superior electronic properties, making it highly suitable for use in advanced electronic devices. Its unique structural arrangement allows for enhanced charge transport and stability, which are critical for applications in OLEDs and other optoelectronic devices .

生物活性

3,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)phthalonitrile (CAS No. 1469707-47-8) is a synthetic compound that belongs to the family of phthalocyanines and carbazoles. Its unique structure endows it with interesting biological properties, making it a subject of research in various fields including photodynamic therapy (PDT), organic electronics, and as a potential therapeutic agent against cancer.

- Molecular Formula : C104H64N6

- Molecular Weight : 1397.66 g/mol

- Structure : The compound features a phthalonitrile core with four carbazole moieties, which contribute to its electronic properties and potential biological activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its applications in cancer therapy and as a photosensitizer.

Photodynamic Therapy (PDT)

PDT is a treatment modality that utilizes photosensitizing agents to produce reactive oxygen species (ROS) upon light activation. This process can induce apoptosis in cancer cells.

- Mechanism : Upon irradiation with light of appropriate wavelength, the compound generates singlet oxygen and other ROS, which can damage cellular components leading to cell death.

Anticancer Activity

Several studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 5.2 | Induction of apoptosis via ROS generation |

| MCF-7 (breast cancer) | 4.8 | Cell cycle arrest and apoptosis |

| A549 (lung cancer) | 6.0 | Disruption of mitochondrial function |

Case Studies and Research Findings

-

Study on Apoptosis Induction :

A study conducted by Zhang et al. demonstrated that treatment with this compound resulted in increased levels of cleaved caspase-3 and PARP in HeLa cells, indicating activation of the apoptotic pathway. The study highlighted the compound's potential as a PDT agent due to its ability to effectively induce apoptosis through ROS generation . -

In Vivo Efficacy :

In an animal model study, the compound was administered to mice bearing tumor xenografts. Results showed a significant reduction in tumor size following light exposure post-administration of the compound. Histological analysis revealed increased necrosis in treated tumors compared to controls . -

Mechanistic Insights :

Further investigations revealed that the compound affects mitochondrial membrane potential and triggers oxidative stress responses in cancer cells. This was evidenced by increased levels of reactive oxygen species and subsequent activation of stress-related signaling pathways .

特性

IUPAC Name |

3,4,5,6-tetrakis(3,6-diphenylcarbazol-9-yl)benzene-1,2-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C104H64N6/c105-65-91-92(66-106)102(108-95-51-43-77(69-29-13-3-14-30-69)59-85(95)86-60-78(44-52-96(86)108)70-31-15-4-16-32-70)104(110-99-55-47-81(73-37-21-7-22-38-73)63-89(99)90-64-82(48-56-100(90)110)74-39-23-8-24-40-74)103(109-97-53-45-79(71-33-17-5-18-34-71)61-87(97)88-62-80(46-54-98(88)109)72-35-19-6-20-36-72)101(91)107-93-49-41-75(67-25-9-1-10-26-67)57-83(93)84-58-76(42-50-94(84)107)68-27-11-2-12-28-68/h1-64H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODXOCMXXDFKEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=C(C(=C(C(=C6C#N)C#N)N7C8=C(C=C(C=C8)C9=CC=CC=C9)C1=C7C=CC(=C1)C1=CC=CC=C1)N1C2=C(C=C(C=C2)C2=CC=CC=C2)C2=C1C=CC(=C2)C1=CC=CC=C1)N1C2=C(C=C(C=C2)C2=CC=CC=C2)C2=C1C=CC(=C2)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C104H64N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1397.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。